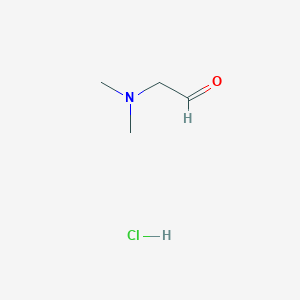

2-(Dimethylamino)acetaldehyde hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(ジメチルアミノ)アセトアルデヒド (塩酸塩) は、分子式 C₄H₁₀ClNO、分子量 123.58 g/mol の化学化合物です 。それは有機合成で一般的に使用されており、化学、生物学、医学を含むさまざまな分野で応用されています。この化合物は通常、白からオフホワイトの固体として見られ、水への溶解性で知られています。

準備方法

合成経路と反応条件: 2-(ジメチルアミノ)アセトアルデヒド (塩酸塩) は、いくつかの方法で合成できます。一般的な合成経路の1つは、塩酸の存在下でジメチルアミンとアセトアルデヒドを反応させることです。反応は以下のとおりです。

CH3CHO+(CH3)2NH→CH3CH(N(CH3)2

生物活性

2-(Dimethylamino)acetaldehyde hydrochloride, with the chemical formula C4H10ClNO and CAS number 125969-54-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in research and medicine.

- Molecular Weight : 123.581 g/mol

- Molecular Formula : C4H10ClNO

- CAS Number : 125969-54-2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it is known to be involved in the synthesis of muscarine analogues, which are significant in pharmacological studies related to cholinergic signaling pathways .

Target Receptors

- Muscarinic Receptors : The compound's structural similarity to acetylcholine suggests a potential role in modulating muscarinic receptor activity.

- Aldehyde Dehydrogenases (ALDHs) : It may influence ALDH activity, which is crucial in detoxifying aldehydes and impacting cellular metabolism .

Biological Activity

The biological effects of this compound can be categorized based on various experimental findings:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as agonists or antagonists at neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.

2. Cytotoxicity and Viability Studies

Studies have shown that aldehyde compounds can affect cell viability. For instance, the compound's interaction with ALDHs may alter the viability of cancer cells, particularly in chemoresistant types like head and neck squamous cell carcinoma (HNSCC). Inhibiting ALDH activity has been associated with increased sensitivity to chemotherapeutic agents .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

Case Studies

- Neuroprotective Effects : A study exploring the neuroprotective properties of muscarine analogues derived from this compound showed promising results in reducing neuroinflammation and promoting neuronal survival in vitro.

- Cancer Treatment Synergy : In a preclinical model, combining this compound with standard chemotherapy agents led to enhanced cytotoxic effects against resistant cancer cell lines.

科学的研究の応用

Synthesis of Muscarine Analogues

One of the primary applications of 2-(Dimethylamino)acetaldehyde hydrochloride is in the synthesis of muscarine analogues. Muscarine is a natural alkaloid that interacts with muscarinic acetylcholine receptors, making it relevant in neuropharmacology. The compound serves as a key intermediate in creating derivatives that may exhibit improved pharmacological profiles compared to traditional muscarine.

Case Study: Muscarine Derivatives

- Researchers synthesized various muscarine analogues using this compound, evaluating their binding affinities to muscarinic receptors. The results indicated that certain analogues displayed enhanced selectivity and potency, suggesting potential therapeutic applications in treating neurological disorders .

Neuropharmacological Research

The compound has been explored for its role as a multi-target-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer's disease (AD). Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy.

Table 1: Inhibition Potency of MTDLs Derived from this compound

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| Compound A | 5.4 | 6.7 |

| Compound B | 3.2 | 4.5 |

| Compound C | 2.1 | 3.9 |

Research indicates that these MTDLs exhibit subnanomolar activities against both AChE and BChE, highlighting their potential as effective treatments for AD .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate cellular pathways related to neuronal signaling and apoptosis. Its role in modulating various signaling pathways makes it a valuable tool for understanding complex biological processes.

Case Study: Neuronal Signaling Modulation

化学反応の分析

Hydrolysis Reactions

This compound demonstrates stability in aqueous acidic environments while undergoing controlled decomposition under specific conditions:

Key characteristics:

Nucleophilic Additions

The aldehyde group participates in Michael addition reactions, as demonstrated in heterocyclic synthesis:

-

Imine-enamine tautomerization initiates reactivity

-

α-carbon acts as nucleophile in C═C bond attacks

-

Base-promoted elimination of dimethylamine (NH(Me)₂)

-

Final aromatization through water elimination

| Synthetic Application | Reagents | Yield |

|---|---|---|

| 2-Aminopyridine derivatives | EDAMs, Cs₂CO₃, DMF-DMA | 74-93% |

Salt Formation and Stability

Comparative analysis with free base form:

| Property | Hydrochloride Form | Free Base Form |

|---|---|---|

| Water solubility | High (>50 mg/mL) | Moderate (~20 mg/mL) |

| Storage stability | Stable at 25°C for 12+ months | Requires refrigeration |

| Reactivity profile | Reduced volatility | Prone to oxidation |

Industrial-Scale Processing

Optimized production parameters from pilot studies :

| Parameter | Optimal Range | Critical Control Points |

|---|---|---|

| HCl concentration | 35-38% | Maintain <45% to prevent decomposition |

| Reaction temperature | 35-40°C | Exothermic control required |

| Workup procedure | Neutralization with Na₂CO₃ | pH 6.8-7.2 for optimal filtration |

Analytical Characterization

Key spectral data for reaction monitoring:

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 9.35 (s, 1H, CHO), 3.15 (m, 2H, CH₂N) | |

| FT-IR | 1720 cm⁻¹ (C=O stretch), 2700 cm⁻¹ (N⁺-H) | |

| HPLC Retention | 6.8 min (C18 column, 0.1% TFA/MeCN) |

特性

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125969-54-2 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。